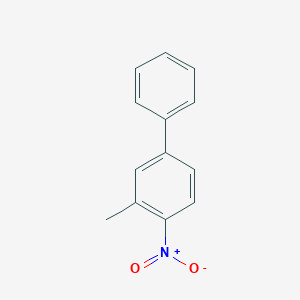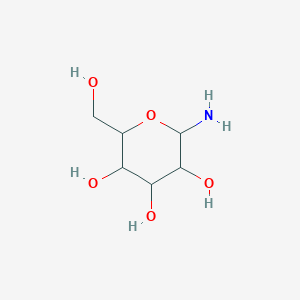
1-O-Metilnataloe-emodina
Descripción general
Descripción
1-O-Methylnataloe-emodin is a natural anthraquinone derivative, known for its deep red crystalline appearance. This compound is a derivative of emodin and is primarily extracted from Aloe vera. It is recognized for its stability under acidic conditions and its tendency to decompose in alkaline environments .
Aplicaciones Científicas De Investigación
1-O-Methylnataloe-emodin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives and their chemical behaviors.
Industry: It is used in the production of natural dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
Target of Action
It is structurally similar to emodin, which has been shown to interact with multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Mode of Action
Emodin, a structurally similar compound, has been shown to have a wide range of biological functions, such as anti-inflammatory, anti-bacterial, anti-cancer, and inhibition of oxidative stress . It is possible that 1-O-Methylnataloe-emodin may have similar interactions with its targets.
Pharmacokinetics
Studies on emodin have shown that it has poor oral bioavailability due to its extensive glucuronidation . Nanoencapsulation has been suggested as a method to overcome these limitations and improve bioavailability .
Result of Action
Emodin has been shown to have a wide range of biological effects, including anti-inflammatory, anti-bacterial, anti-cancer, and inhibition of oxidative stress . It is possible that 1-O-Methylnataloe-emodin may have similar effects.
Análisis Bioquímico
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
1-O-Methylnataloe-emodin has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of 1-O-Methylnataloe-emodin are still being explored .
Molecular Mechanism
The molecular mechanism of action of 1-O-Methylnataloe-emodin is complex and involves numerous interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are still being researched .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1-O-Methylnataloe-emodin vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-O-Methylnataloe-emodin is typically synthesized through the extraction from Aloe vera. The process involves:
Acid Hydrolysis: Aloe vera leaf meat or extract is subjected to acid hydrolysis.
Separation and Purification: The hydrolyzed product is then separated and purified.
Methylation Reaction: Finally, the purified product undergoes a methylation reaction to yield 1-O-Methylnataloe-emodin.
Industrial Production Methods: While the primary method involves extraction from natural sources, industrial production may also employ similar steps but on a larger scale, ensuring higher yields and purity through advanced purification techniques.
Análisis De Reacciones Químicas
1-O-Methylnataloe-emodin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Comparación Con Compuestos Similares
1-O-Methylnataloe-emodin is unique among anthraquinone derivatives due to its specific methylation pattern. Similar compounds include:
Emodin: Another anthraquinone derivative with similar biological activities but different methylation.
Chrysophanol: Known for its anti-inflammatory and anti-cancer properties.
Physcion: Exhibits strong antimicrobial and anti-cancer activities.
Each of these compounds shares a core anthraquinone structure but differs in functional groups, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-5-9-12(11(18)6-7)15(20)13-8(14(9)19)3-4-10(17)16(13)21-2/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOZMSHTPWVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)


![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)



![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)



